molecular formula C16H24O3 B1427762 Butyl 2-(4-butoxyphenyl)acetate CAS No. 1185726-73-1

Butyl 2-(4-butoxyphenyl)acetate

Cat. No. B1427762
M. Wt: 264.36 g/mol
InChI Key: XANNDSOAOAKZDI-UHFFFAOYSA-N
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Description

Butyl 2-(4-butoxyphenyl)acetate, also known as BBPA, is a chemical compound that belongs to the family of acetic acid phenyl esters. It has a molecular formula of C16H24O3 and a molecular weight of 264.36 g/mol .


Molecular Structure Analysis

The molecular structure of Butyl 2-(4-butoxyphenyl)acetate consists of a butoxyphenyl group attached to an acetate group . The InChI representation of the molecule is InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14 (8-10-15)13-16 (17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Butyl 2-(4-butoxyphenyl)acetate have not been found, related compounds such as butyl acetate have been studied. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .

Scientific Research Applications

Marine Fungus Compounds

Research on the marine fungus Penicillium sp. revealed the isolation of new compounds, including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate. This study contributes to understanding the chemical diversity and potential biological activities of marine fungi (Wu et al., 2010).

Electrochemical Studies

A study explored the electrochemical oxidation of synthetic antioxidants, providing insights into the electrochemical behavior of compounds structurally related to butyl 2-(4-butoxyphenyl)acetate (Michalkiewicz et al., 2004).

Chick Embryonic Development and Herbicide Metabolism

Investigations into the metabolism of 2,4-dichlorophenoxyacetic acid butyl ester during chick embryonic development provide insights into the enzymatic activities and potential toxicological effects of butyl esters (Cantarini et al., 1992).

Fragrance Material Review

The compound was reviewed as a fragrance material, examining its toxicologic and dermatologic properties. This highlights its use in the fragrance industry and the associated safety considerations (Mcginty et al., 2012).

Advanced Oxidation Processes

Research focusing on advanced oxidation processes for environmental protection and herbicide degradation, such as 2–4 Dichlorophenoxyacetic acid, is indirectly related to the understanding of similar compounds like butyl 2-(4-butoxyphenyl)acetate (Mehralipour & Kermani, 2021).

Catalytic Synthesis

A study on the catalytic synthesis of glutamic acid derivatives touches on reactions and chemical processes relevant to compounds like butyl 2-(4-butoxyphenyl)acetate (Ramachandran et al., 2005).

properties

IUPAC Name

butyl 2-(4-butoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14(8-10-15)13-16(17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANNDSOAOAKZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309639
Record name Butyl 4-butoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-(4-butoxyphenyl)acetate

CAS RN

1185726-73-1
Record name Butyl 4-butoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185726-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-butoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-butoxybenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7WEJ4388Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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